2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid
Description
Chemical Structure: The compound features a spiro[4.5]decane core with a tert-butoxycarbonyl (Boc) group at the 2-position and an acetic acid substituent at the 7-position. Its IUPAC name is 2-{2-[(tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}acetic acid (CAS: 2172200-30-3; Molecular Formula: C₁₄H₂₃NO₆; MW: 301.34) .
Applications: Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, the Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses. Its acetic acid side chain facilitates conjugation to other molecules (e.g., peptides or drug candidates) .
Safety: Requires storage in dry, ventilated conditions away from heat and moisture. It poses risks of aquatic toxicity and requires precautions to avoid inhalation or dermal exposure .
Properties
Molecular Formula |
C16H27NO4 |
|---|---|
Molecular Weight |
297.39 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-7-yl]acetic acid |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-8-7-16(11-17)6-4-5-12(10-16)9-13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
NJSQWRJWZYJHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butoxycarbonyl-2-azaspiro[45]decan-7-yl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Structural Characteristics
The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, enhancing the compound's stability and reactivity. The presence of the azaspiro structure contributes to its unique chemical behavior, making it a valuable compound in synthetic chemistry.
Medicinal Chemistry
The structural characteristics of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid suggest potential applications in drug design and development. Compounds with similar structures have been known to exhibit significant pharmacological properties, including:
- Antimicrobial Activity: Similar spirocyclic compounds have shown efficacy against various bacterial strains.
- Anticancer Properties: Some derivatives are being explored for their ability to inhibit tumor growth.
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to its functional groups. The Boc group allows for selective reactions, making it useful in multi-step synthesis processes. It can be employed in:
- Synthesis of Peptides: The protecting group facilitates the formation of peptide bonds without premature deprotection.
- Creation of Novel Spirocyclic Compounds: Its unique structure can lead to the development of new materials with tailored properties.
Biodegradable Implants
Recent studies have explored the use of biodegradable polymers in orthopedic applications. While specific data on this compound's direct use in implants is limited, its structural analogs have been investigated for:
- Bone Healing Applications: Biodegradable materials that support bone healing and gradually degrade without toxic effects are highly sought after.
Interaction Studies
Research into the interaction of this compound with various biological targets is essential for understanding its potential therapeutic effects. These studies focus on:
- Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.
- Selectivity: Evaluating the specificity of interactions with biological targets, which is crucial for drug development.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are scarce, research involving similar compounds provides insights into possible applications:
- Antimicrobial Studies: Research has demonstrated that spirocyclic compounds exhibit significant antimicrobial activity against resistant bacterial strains.
- Cancer Research: Investigations into derivatives of spirocyclic acids have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction.
- Biodegradable Materials Research: Studies on biodegradable implants using similar chemical structures indicate their efficacy in promoting bone healing while minimizing adverse reactions.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Stability : Boc-protected derivatives (e.g., 1422344-25-9) are stable under basic conditions but susceptible to acid hydrolysis, a trait exploited in deprotection steps .
Biological Activity
2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid is a synthetic organic compound notable for its unique spirocyclic structure, which combines azaspiro and acetic acid functionalities. This compound, characterized by the tert-butoxycarbonyl (Boc) protecting group, has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
- IUPAC Name : 2-(tert-butoxycarbonyl)-2-azaspiro[4.5]decan-4-carboxylic acid
- Molecular Formula : C15H25NO4
- Molecular Weight : 283.37 g/mol
- CAS Number : 1955547-53-1
The presence of the Boc group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various molecular targets. The Boc group can be selectively removed under acidic conditions, exposing an active amine group capable of participating in biochemical reactions that influence cellular processes and signaling pathways.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid | Oxa linkage | Enhanced solubility and potential neuroprotective effects |
| N-Boc-Azaspiro[4.5]decane Derivatives | Varying nitrogen substituents | Diverse biological activities including antimicrobial properties |
| Azaspiro[3.3]heptan Derivatives | Smaller spirocyclic structure | Different pharmacological profiles, including analgesic effects |
These comparisons highlight the unique aspects of this compound, particularly its structural complexity and potential applications in medicinal chemistry and organic synthesis.
Case Studies and Research Findings
Recent research has focused on understanding the interactions of spirocyclic compounds with biological targets:
- Antibacterial Studies : Research indicates that compounds similar to those derived from azaspiro frameworks demonstrate potent antibacterial activity against multidrug-resistant strains of bacteria such as Acinetobacter baumannii and Staphylococcus aureus .
- Neuroprotective Mechanisms : Studies exploring the neuroprotective effects of structurally similar compounds suggest that they may mitigate oxidative stress-induced cellular damage through modulation of apoptotic pathways .
- Enzyme Interaction Studies : Investigations into enzyme inhibition by related compounds reveal potential applications in drug development for conditions like cancer and bacterial infections .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
